Bicyclo[1.1.1]pentane-1-carboxamidine
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Overview
Description
Bicyclo[1.1.1]pentane-1-carboxamidine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide, yielding bicyclo[1.1.1]pentane carboxamides . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable methods such as photoredox catalysis and radical reactions. These methods allow for the efficient and large-scale synthesis of bicyclo[1.1.1]pentane derivatives with various functional groups .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using common oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, such as carboxamides, ketones, and halogenated compounds .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carboxamidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine involves its interaction with specific molecular targets and pathways. As a bioisostere, it mimics the geometry and electronic properties of benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological processes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxamidine can be compared with other similar compounds, such as:
Cubanes: Another class of rigid, three-dimensional structures with unique properties.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks that offer different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its ability to provide a three-dimensional, saturated structure that can enhance the solubility, potency, and metabolic stability of drug candidates. This makes it a valuable tool in drug discovery and materials science .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboximidamide |
InChI |
InChI=1S/C6H10N2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H3,7,8) |
InChI Key |
UREYFWPBQWECPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=N)N |
Origin of Product |
United States |
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